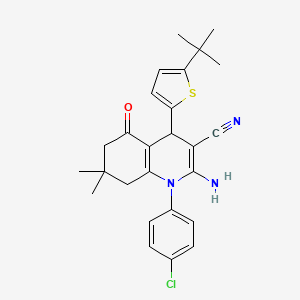![molecular formula C20H27N9O B11534960 4-{4-[(1Z)-1-{(2Z)-[4-(dipropylamino)benzylidene]hydrazinylidene}ethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11534960.png)
4-{4-[(1Z)-1-{(2Z)-[4-(dipropylamino)benzylidene]hydrazinylidene}ethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(1Z)-1-[(2Z)-2-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that features multiple functional groups, including a triazole ring, an oxadiazole ring, and a dipropylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(1Z)-1-[(2Z)-2-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or azides.
Introduction of the Oxadiazole Ring: This step may involve the reaction of a suitable hydrazide with a nitrile oxide.
Attachment of the Dipropylamino Group: This can be done through nucleophilic substitution reactions using dipropylamine and a suitable leaving group on the aromatic ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or hydrazine moieties.
Reduction: Reduction reactions could target the azole rings or the imine linkages.
Substitution: The aromatic rings and triazole moiety may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines or hydrazines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Materials Science: Potential use in the development of novel polymers or as a building block for supramolecular structures.
Biology and Medicine
Biological Probes: Use in the development of fluorescent probes or other diagnostic tools.
Industry
Chemical Sensors: Application in the development of sensors for detecting specific analytes.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 4-{4-[(1Z)-1-[(2Z)-2-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE would depend on its specific application. In a pharmaceutical context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-{4-[(1Z)-1-[(2Z)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE
- **4-{4-[(1Z)-1-[(2Z)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE
Uniqueness
The uniqueness of 4-{4-[(1Z)-1-[(2Z)-2-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C20H27N9O |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
4-[4-[(Z)-N-[(Z)-[4-(dipropylamino)phenyl]methylideneamino]-C-methylcarbonimidoyl]-5-methyltriazol-1-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C20H27N9O/c1-5-11-28(12-6-2)17-9-7-16(8-10-17)13-22-23-14(3)18-15(4)29(27-24-18)20-19(21)25-30-26-20/h7-10,13H,5-6,11-12H2,1-4H3,(H2,21,25)/b22-13-,23-14- |
Clé InChI |
CDNRPBAJFKYWRY-SJZPPUTKSA-N |
SMILES isomérique |
CCCN(CCC)C1=CC=C(C=C1)/C=N\N=C(\C)/C2=C(N(N=N2)C3=NON=C3N)C |
SMILES canonique |
CCCN(CCC)C1=CC=C(C=C1)C=NN=C(C)C2=C(N(N=N2)C3=NON=C3N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-fluorophenyl)methylidene]-8-methyl-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide](/img/structure/B11534878.png)
![2-chloro-N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11534880.png)
![3-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B11534883.png)
![2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide](/img/structure/B11534897.png)
![N'-[(E)-{4-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B11534899.png)


![{2-[4-(Acetylamino)phenyl]-2-oxoethyl}(triphenyl)phosphonium](/img/structure/B11534917.png)
![2-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4-phenyl-1H-imidazole](/img/structure/B11534921.png)
![4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11534931.png)
![N-[(2E)-4-(biphenyl-4-yl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11534942.png)
![methyl 4-[(E)-(2-{4-[(4-fluorophenyl)amino]-4-oxobutanoyl}hydrazinylidene)methyl]benzoate](/img/structure/B11534943.png)

![N'-[(E)-(3-bromophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11534948.png)
